
4-(二氟甲基)-1,3-噻唑-5-羧酸
描述
Difluoromethylated compounds are a significant class of chemicals due to their biological activities . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . For instance, the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction and DFT calculations .Chemical Reactions Analysis
Difluoromethylation reactions often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific structures. These properties can be analyzed using various techniques and tools .科学研究应用
合成杂环γ-氨基酸
4-氨基(甲基)-1,3-噻唑-5-羧酸(ATCs),与4-(二氟甲基)-1,3-噻唑-5-羧酸相关,是一类新型的受限杂环γ-氨基酸。它们在模拟蛋白质的二级结构方面具有重要价值,包括螺旋、β-折叠、转角和β-发夹。已报道了一种制备正交保护的ATCs的化学途径,展示了在γ-氨基酸的γ-碳原子或噻唑核上引入各种侧链的多功能性(Mathieu et al., 2015)。
噻唑衍生物的生物活性
一系列新型的2-氨基-1,3-噻唑-4-羧酸衍生物,结构类似于4-(二氟甲基)-1,3-噻唑-5-羧酸,已被设计和合成。这些化合物表现出显著的杀真菌和抗病毒活性,展示了在真菌和病毒控制方面的潜力(Fengyun et al., 2015)。
噻唑衍生物的绿色合成
已经利用绿色化学方法探索了4-噻唑烷酮-5-羧酸及其衍生物的合成,这些化合物与4-(二氟甲基)-1,3-噻唑-5-羧酸在结构上相似。这种方法强调了成本效益、环境友好的程序、短反应时间和简便的工作过程(Shaikh et al., 2022)。
在药物发现中的应用
已合成了包括结构与4-(二氟甲基)-1,3-噻唑-5-羧酸相关的噻唑化合物,用于潜在的药物发现项目。已开发了新颖的合成策略,以在噻唑环的特定位置引入溴二氟甲基等功能基团,展示了未来药理应用的潜力(Colella et al., 2018)。
作用机制
Target of Action
The primary target of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This unique mode of action means it has no cross-resistance with other classes of fungicides .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption of the cycle prevents the pathogen from producing the energy it needs to grow and survive .
Pharmacokinetics
Similar compounds with a difluoromethyl group have been noted for their enhanced lipophilicity and metabolic stability , which could potentially impact the bioavailability of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid.
Result of Action
The result of the action of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is the inhibition of pathogenic growth . By inhibiting succinate dehydrogenase, the compound disrupts the energy production of the pathogen, leading to its death .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and the specific characteristics of the target organism .
安全和危害
未来方向
生化分析
Biochemical Properties
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase . These interactions enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes . This activation helps in mitigating oxidative stress and promoting cell survival. Furthermore, 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid affects cellular metabolism by enhancing the activity of metabolic enzymes, thereby increasing the production of ATP and improving cellular energy status .
Molecular Mechanism
The molecular mechanism of action of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and differentiation . Additionally, 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid can induce changes in gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid can lead to sustained activation of antioxidant pathways and improved cellular function . It is essential to monitor the concentration and exposure duration to avoid potential adverse effects.
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant capacity and improved metabolic function . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability . These factors play a crucial role in determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular distribution of 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMLSCFTVVMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246441 | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007917-53-3 | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



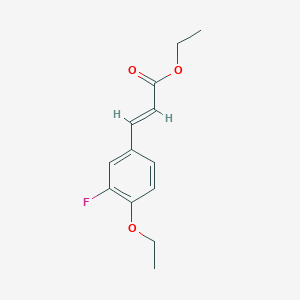
![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
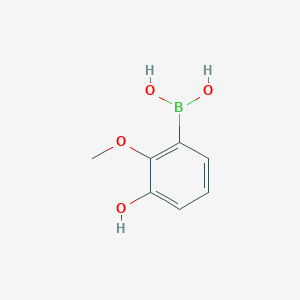
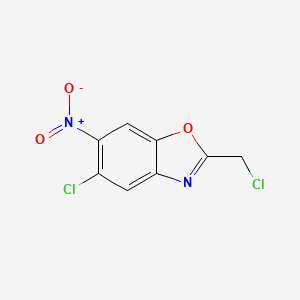
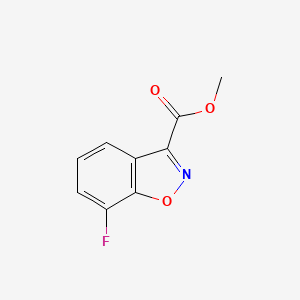
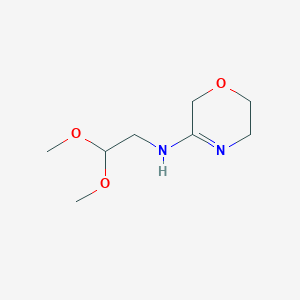
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)

![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
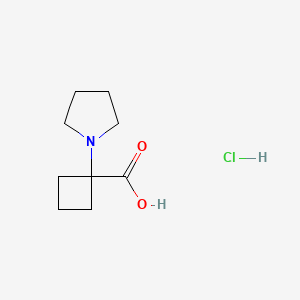
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)